5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
The compound 5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile features a pyridine core substituted with a chlorine atom, a nitrile group, and a piperazine-linked pyrimidine moiety. The pyrimidine ring is further modified with a cyclopropyl group and a difluoromethyl substituent.
Properties
IUPAC Name |
5-chloro-6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N6/c19-13-7-11(9-22)10-23-18(13)27-5-3-26(4-6-27)15-8-14(16(20)21)24-17(25-15)12-1-2-12/h7-8,10,12,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNQMRHXBWOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
Structural Differences :
- Pyrimidine Substituents: The pyrimidine ring in this analog bears a dimethylamino group (-N(CH₃)₂) at position 2 and a methyl group (-CH₃) at position 6, contrasting with the cyclopropyl and difluoromethyl (-CF₂H) groups in the target compound. Key Implications:
- Metabolic Stability: Difluoromethyl groups are known to resist oxidative metabolism, suggesting improved metabolic stability compared to the methyl group in this analog .
Table 1: Property Comparison
| Property | Target Compound | CAS 2640845-93-6 |
|---|---|---|
| Molecular Weight (g/mol) | ~435.3 (calculated) | ~386.9 (calculated) |
| Key Substituents | Cyclopropyl, -CF₂H | -N(CH₃)₂, -CH₃ |
| Predicted logP | Higher (due to -CF₂H) | Lower (due to polar -N(CH₃)₂) |
5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Structural Differences :
- Pyrimidine Substituents : The pyrimidine ring here contains a morpholine group (a saturated six-membered ring with one oxygen and one nitrogen atom) at position 5.
Key Implications : - Electron Effects : Morpholine’s electron-rich nature could alter π-π stacking interactions in biological systems compared to the electron-withdrawing difluoromethyl group .
Table 2: Substituent Effects
| Group | Target Compound | Morpholine Analog |
|---|---|---|
| Solubility | Moderate | High |
| Metabolic Stability | High | Moderate |
| Steric Demand | High | Low |
Pesticide Carbonitrile Analogs (e.g., Fipronil, Ethiprole)
Structural Differences :
- Core Structure : Pesticides like fipronil and ethiprole share a pyrazole-carbonitrile backbone, unlike the pyridine-pyrimidine scaffold of the target compound.
Functional Insights : - Target Specificity: The pyridine-pyrimidine system may offer selectivity for non-pest biological targets (e.g., enzymes or receptors in mammals or plants) compared to pyrazole-based pesticides .
- Toxicity Profile: The absence of sulfinyl or trifluoromethylphenyl groups (common in fipronil) in the target compound may reduce environmental persistence or non-target toxicity .
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